

Experimental setup for Sonogashira coupling reactions with 1-Hexadecyne.

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Compound of Interest

Compound Name: 1-Hexadecyne

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Application Notes and Protocols: Sonogashira Coupling of 1-Hexadecyne

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Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.^{[1][2]} This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.^{[1][3][4]} Its tolerance of a wide range of functional groups makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.^{[1][5][6]}

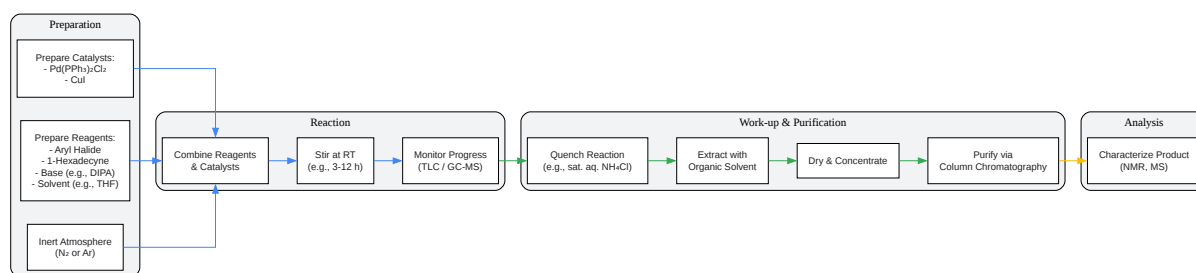
This document provides a detailed experimental protocol for the Sonogashira coupling of **1-Hexadecyne** with an aryl halide. **1-Hexadecyne**, a long-chain terminal alkyne, serves as a key building block for introducing lipophilic chains into molecular structures, a common strategy in drug development to enhance membrane permeability and target engagement. The protocol outlines both the classic copper-co-catalyzed method and a copper-free alternative, which can be advantageous in minimizing homocoupling byproducts and simplifying purification.^{[2][7]}

Reaction Mechanism and Workflow

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

- Palladium Cycle:
 - Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R-X) to form a Pd(II) complex.[1][8]
 - Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][8]
 - Reductive Elimination: The resulting complex undergoes reductive elimination to yield the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst.[1]
- Copper Cycle:
 - The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active alkyne species for the transmetalation step.[1][8]

In copper-free variants, the base is typically strong enough to deprotonate the alkyne, allowing for the formation of a palladium acetylide intermediate directly, bypassing the need for the copper co-catalyst.[3][7]



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*General workflow for Sonogashira coupling of **1-Hexadecyne**.*

Experimental Protocols

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with **1-Hexadecyne** using a palladium/copper catalytic system.

Materials:

- Aryl halide (e.g., Iodobenzene, 1.0 eq)
- **1-Hexadecyne** (1.1 eq)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 - 0.05 eq)
- Copper(I) iodide (CuI , 0.025 - 0.05 eq)
- Diisopropylamine (DIPA) or Triethylamine (TEA) (5.0 - 7.0 eq)
- Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Diethyl ether (Et_2O) or Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Equipment:

- Schlenk flask or round-bottom flask with a septum
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas line with a manifold
- Syringes and needles

- Standard laboratory glassware for work-up and purification

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.025 mmol).
- **Solvent and Reagent Addition:** Add anhydrous THF (5 mL) to the flask. Sequentially add diisopropylamine (7.0 mmol) and **1-Hexadecyne** (1.1 mmol) via syringe at room temperature.[\[8\]](#)
- **Reaction:** Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.[\[8\]](#)
- The filtrate is then washed sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.[\[8\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.[\[8\]](#)
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[\[8\]](#)

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.

Materials:

- Aryl halide (e.g., Iodobenzene, 1.0 eq)
- **1-Hexadecyne** (1.2 eq)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)
- Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Pyrrolidine, 2.0 eq)
- Anhydrous, degassed solvent (e.g., NMP, DMF, or Toluene)

Procedure:

- Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst and the base to a dry Schlenk flask.
- Solvent and Reagent Addition: Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes. Add **1-Hexadecyne** (1.2 mmol) followed by the aryl halide (1.0 mmol).^[7]
- Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C, substrate-dependent) and monitor the reaction's progress.^[7]
- Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Sonogashira coupling of **1-Hexadecyne** with various aryl halides.

Entry	Aryl Halide (1.0 eq)	Catalyst System (mol%)	Base (eq)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	Pd(PPh ₃) 2Cl ₂ (2), CuI (2.5)	DIPA (7.0)	THF	RT	3	92
2	4-Bromotoluene	Pd(PPh ₃) 4 (4), CuI (4)	TEA (5.0)	DMF	80	12	85
3	4-Iodoanisole	Pd(PPh ₃) 2Cl ₂ (2), CuI (2.5)	DIPA (7.0)	THF	RT	4	95
4	1-Iodonaphthalene	Pd(dppf) Cl ₂ (3), CuI (3)	TEA (5.0)	Toluene	60	8	88
5	Iodobenzene	Pd(PPh ₃) 4 (5) (Copper-Free)	Pyrrolidine (2.0)	NMP	50	10	89

Yields are for isolated, purified products and are representative. Actual results may vary based on experimental precision and substrate purity.

Safety and Handling

- Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Organic solvents like THF, DMF, and Toluene are flammable and should be handled with care.
- Amine bases such as DIPA and TEA are corrosive and have strong odors; they should be handled in a well-ventilated fume hood.

- All reactions under an inert atmosphere should be performed using proper Schlenk line or glovebox techniques to prevent exposure to air and moisture.

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